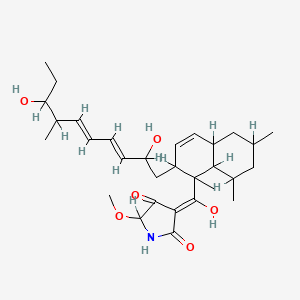
2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-, also known as 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-, is a useful research compound. Its molecular formula is C30H45NO6 and its molecular weight is 515.687. The purity is usually 95%.
BenchChem offers high-quality 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- is a complex imidazole derivative with potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound through synthesis studies, biological evaluations, and case studies.
Synthesis of the Compound
The synthesis of imidazole derivatives typically involves reactions that create the imidazole ring and modify its substituents to enhance biological activity. The target compound can be synthesized via multi-step organic reactions involving starting materials that provide the necessary functional groups.
Synthetic Pathway
- Formation of Imidazole Ring : The initial step usually involves the reaction of suitable precursors such as ethyl esters with diamines to form the imidazole core.
- Functionalization : The introduction of various substituents (e.g., hydroxyl, methoxy groups) on the imidazole ring can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Modifications : Further modifications may include acylation or alkylation to yield the final product.
Antimicrobial Activity
Imidazole derivatives have shown significant antibacterial properties. For instance, studies have reported that certain imidazole compounds exhibit potent antibacterial activity against various strains of bacteria. The synthesized derivatives were evaluated for their efficacy using standard antimicrobial assays.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HL1 | E. coli | 32 µg/mL |
| HL2 | S. aureus | 16 µg/mL |
The results indicate that both HL1 and HL2 exhibit promising antibacterial effects, with HL2 showing greater potency against S. aureus compared to HL1.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. The MTS assay was utilized to evaluate the viability of human dermal fibroblast cells (HFF-1) exposed to varying concentrations of the imidazole derivatives.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 39 | 85 |
| 78 | 80 |
| 156 | 75 |
| 313 | <50 |
The data suggest that lower concentrations of HL1 and HL2 maintain high cell viability, while higher concentrations lead to significant reductions in viability.
Case Studies
Several studies have highlighted the biological potential of imidazole derivatives:
- Anticancer Activity : A study demonstrated that specific imidazole compounds inhibited tumor cell proliferation in various cancer cell lines. For example, compound HL2 showed selective cytotoxicity against HepG2 liver cancer cells with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Compounds with imidazole moieties have been evaluated for their anti-inflammatory properties. One study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro .
- Cardiovascular Effects : Research on related imidazoline compounds indicated potential antihypertensive effects through modulation of adrenergic receptors . Such findings suggest that similar mechanisms may be explored with the target compound.
Eigenschaften
IUPAC Name |
(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-methoxypyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO6/c1-7-23(33)18(3)10-8-9-11-22(32)16-21-13-12-20-15-17(2)14-19(4)25(20)30(21,5)27(35)24-26(34)29(37-6)31-28(24)36/h8-13,17-23,25,29,32-33,35H,7,14-16H2,1-6H3,(H,31,36)/b10-8+,11-9+,27-24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGZBWWSFAYQDU-UQUMWFCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)OC)O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)OC)/O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149779-39-5 |
Source


|
| Record name | Delaminomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













